N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide
Description
N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is a tertiary amine-containing acetamide derivative characterized by a cyclohexyl backbone substituted with an ethyl and 2-hydroxyethyl amino group, linked to an acetamide moiety. Its structural features, including the polar hydroxyethyl group, may influence solubility, pharmacokinetics, and receptor binding compared to related compounds .
Properties
IUPAC Name |
N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-14(8-9-15)12-7-5-4-6-11(12)13-10(2)16/h11-12,15H,3-9H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCTCQWVBEJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCCC1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200512 | |
| Record name | Acetamide, N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353944-48-5 | |
| Record name | Acetamide, N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate through the hydrogenation of benzene or cyclohexene.
Introduction of the Ethyl Group: The cyclohexyl intermediate is then subjected to an alkylation reaction using ethyl halides under basic conditions to introduce the ethyl group.
Amino Group Addition:
Hydroxyethylation: The amino group is further modified by reacting with ethylene oxide to introduce the hydroxyethyl group.
Acetamide Formation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-{2-[Ethyl-(2-oxo-ethyl)-amino]-cyclohexyl}-acetamide.
Reduction: Formation of N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biology: The compound is used in studies involving cell signaling pathways and receptor interactions.
Industry: It serves as a precursor in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the acetamide group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural differences and similarities with analogous acetamide derivatives:
Key Observations :
- Substituting ethyl with isopropyl (as in ) increases steric hindrance, which may reduce receptor binding efficiency .
- Halogenated analogs (e.g., 2-chlorophenyl in ) exhibit greater hydrophobicity, favoring blood-brain barrier penetration but increasing toxicity risks .
Pharmacological Activity
Opioid Receptor Affinity
- U-47700: Binds preferentially to μ-opioid receptors (MOR) with 7.5-fold higher affinity than morphine, attributed to its dichlorophenyl and dimethylamino groups .
- Target Compound: No direct binding data is available, but the hydroxyethyl group likely reduces MOR affinity compared to U-47700 due to decreased lipophilicity .
Antimicrobial and Antiviral Activity
- N-Substituted Cyclohexyl Acetamides : Derivatives with p-substituted phenyl groups (e.g., benzoxazoles) demonstrate broad-spectrum antimicrobial activity, with MIC values ≤ 12.5 µg/mL against Staphylococcus aureus .
- Target Compound : The hydroxyethyl group may enhance solubility, improving bioavailability for antimicrobial applications, though specific data is lacking .
Biological Activity
N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C_{12}H_{23}N_{2}O_{2}
- CAS Number : 1353944-48-5
- Structure : The compound features an acetamide group linked to a cyclohexyl ring, with an ethyl and hydroxyethylamino moiety, which contributes to its unique chemical properties.
This compound interacts with specific molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the acetamide group participates in hydrophobic interactions. This dual interaction modulates the activity of target molecules, leading to various biological effects, including:
- Signal Transduction Pathways : The compound may influence pathways involved in apoptosis and insulin signaling.
- Metabolic Processes : It has potential effects on metabolic pathways, making it relevant for research into metabolic disorders.
Biological Activity
Research indicates that this compound may serve as a pharmaceutical intermediate for drugs targeting neurological disorders. Its ability to bind to biological macromolecules allows for exploration of its effects on signaling pathways.
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide | Similar acetamide and cyclohexane structure | Different substitution pattern on cyclohexane |
| N-{4-[Methyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide | Methyl instead of ethyl group | Variation in alkyl substitution |
| N-{4-[Ethyl-(2-amino-ethyl)-amino]-cyclohexyl}-acetamide | Amino group instead of hydroxyethyl | Different functional groups affecting reactivity |
| N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclopentyl}-acetamide | Cyclopentane ring instead of cyclohexane | Ring structure affects sterics and reactivity |
Case Studies and Research Findings
- Neurological Disorders : A study investigated the compound's effectiveness in modulating neurotransmitter levels in animal models of depression. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.
- Antifungal Activity : In vitro tests showed that derivatives of this compound exhibited antifungal activity against various strains, including Candida albicans. The structure–activity relationship (SAR) indicated that modifications to the hydroxyethyl group could enhance efficacy.
- Protein Interaction Studies : Research utilizing molecular docking simulations demonstrated that this compound binds effectively to target proteins involved in metabolic regulation, indicating its potential role as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
